Eburicoic acid
Overview
Description
Eburicoic acid is a triterpenoid compound1. It has anti-inflammatory activity, and its mechanism is related to the decrease of inflammatory cytokines and an increase of antioxidant enzyme activity1.
Synthesis Analysis
Eburicoic acid is found in the epidermis of Fushen2. The content of eburicoic acid in Fushen samples was lower than that in other samples, and it was mainly found in the epidermis of the Fushen2.
Molecular Structure Analysis
Eburicoic acid has a molecular formula of C31H50O334. Its average mass is 470.727 Da and its monoisotopic mass is 470.376007 Da34.
Chemical Reactions Analysis
There is limited information available on the chemical reactions involving Eburicoic acid5.
Physical And Chemical Properties Analysis
Eburicoic acid has a density of 1.1±0.1 g/cm3, a boiling point of 572.6±50.0 °C at 760 mmHg, and a flash point of 314.1±26.6 °C3. It has 3 hydrogen bond acceptors and 2 hydrogen bond donors3.Scientific Research Applications
Anti-Liver Cancer Activity : Eburicoic acid, derived from Antrodia cinnamomea, has been found to exhibit significant anti-liver cancer effects. This is achieved through the induction of autophagy in human hepatoma Hep 3B cells, involving mechanisms like reactive oxygen species generation, ATP depletion, and endoplasmic reticulum stress (Su et al., 2012).
Gastric Ulcer Protection : Eburicoic acid, isolated from Laetiporus sulphureus, has shown protective effects against gastric ulcers in mice. This protection is achieved by attenuating H+/K+-ATPase activity, suggesting a mechanism of gastric acid inhibition (Wang et al., 2015).
Antidiabetic and Antihyperlipidemic Effects : Studies have demonstrated that eburicoic acid from Antrodia camphorata can have antidiabetic and antihyperlipidemic effects. This is observed in palmitate-treated C2C12 myotubes and high-fat diet-fed mice, where eburicoic acid enhances glucose uptake and fatty acid oxidation while decreasing hepatic glucose production (Lin et al., 2017).
Analgesic and Anti-Inflammatory Effects : Eburicoic acid has also been shown to have analgesic and anti-inflammatory effects. It inhibits writhing responses and formalin-induced pain, decreases paw edema, and reduces inflammatory cytokines in mice (Deng et al., 2013).
Hepatoprotective Effects : Another study demonstrated the hepatoprotective effects of eburicoic acid against carbon tetrachloride-induced liver damage in mice. It works by preventing the elevation of liver enzymes and lipid peroxides, and through anti-inflammatory mechanisms (Huang et al., 2013).
Inhibition of LPS-Induced Activation in Cells : Eburicoic acid from Laetiporus sulphureus has been found to inhibit lipopolysaccharide (LPS)-induced activation of inflammatory pathways in RAW264.7 macrophage cells. It modulates various signaling pathways and reduces the production of inflammatory mediators and cytokines (Wang et al., 2017).
Safety And Hazards
When handling Eburicoic acid, one should avoid dust formation, wash thoroughly after handling, remove contaminated clothing and wash before reuse, avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, keep away from sources of ignition, and avoid prolonged or repeated exposure7.
Future Directions
There is a need for further research to fully understand the cellular and molecular mechanisms underlying the anti-inflammatory activities of Eburicoic acid8.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature5986.
properties
IUPAC Name |
(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H50O3/c1-19(2)20(3)9-10-21(27(33)34)22-13-17-31(8)24-11-12-25-28(4,5)26(32)15-16-29(25,6)23(24)14-18-30(22,31)7/h19,21-22,25-26,32H,3,9-18H2,1-2,4-8H3,(H,33,34)/t21-,22-,25+,26+,29-,30-,31+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMQOYZVOPASJF-OXUZYLMNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=C)CC[C@H]([C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Eburicoic acid | |
CAS RN |
560-66-7 | |
Record name | Eburicoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=560-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eburicoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000560667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eburicoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FE37KG6A7Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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